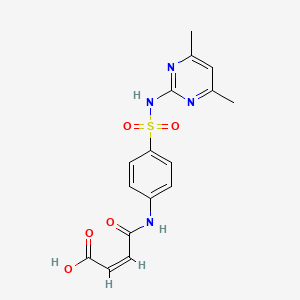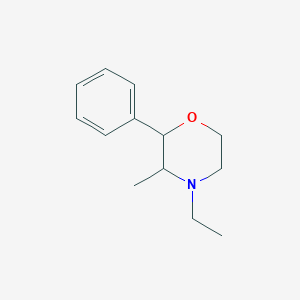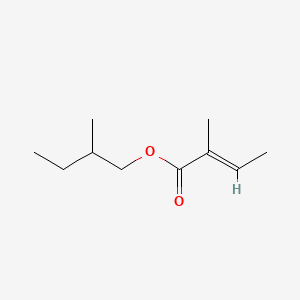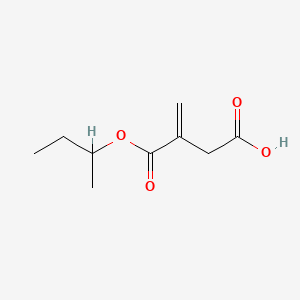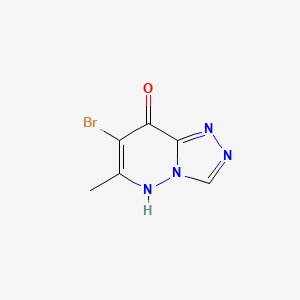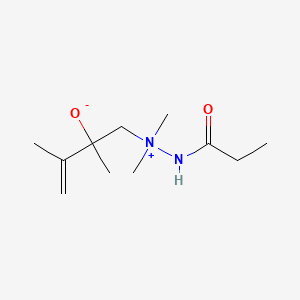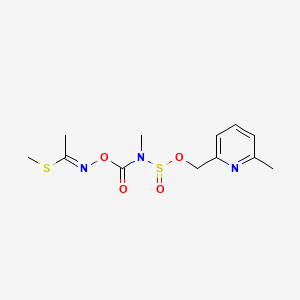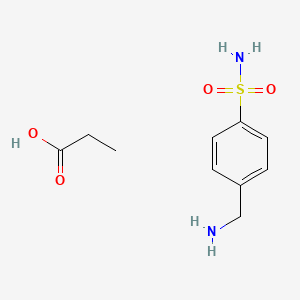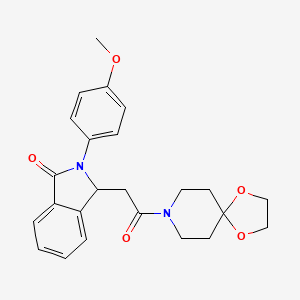
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound characterized by its spiro structure, which includes two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Cyclic compounds with two rings sharing a single atom.
Isoindoline Derivatives: Compounds containing the isoindoline structure.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group.
Uniqueness
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)- is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
103255-61-4 |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C24H26N2O5/c1-29-18-8-6-17(7-9-18)26-21(19-4-2-3-5-20(19)23(26)28)16-22(27)25-12-10-24(11-13-25)30-14-15-31-24/h2-9,21H,10-16H2,1H3 |
InChI Key |
HBVUDLNRDMFYSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)CC(=O)N4CCC5(CC4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



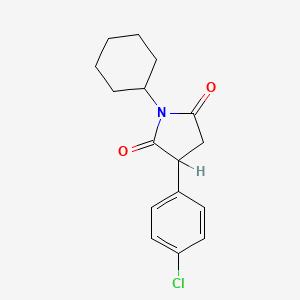
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
